molecular formula C11H18N4O4S B6783613 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole

3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole

Cat. No.: B6783613
M. Wt: 302.35 g/mol
InChI Key: RGFVRUBRKUBORV-SCZZXKLOSA-N
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Description

3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxetane ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Mechanism of Action

The mechanism of action of 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that may be inaccessible to other molecules, potentially leading to selective biological effects .

Properties

IUPAC Name

3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-7-12-11(14-13-7)10-3-8(18-2)4-15(10)20(16,17)9-5-19-6-9/h8-10H,3-6H2,1-2H3,(H,12,13,14)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFVRUBRKUBORV-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2S(=O)(=O)C3COC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2S(=O)(=O)C3COC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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